Pharmaceutical Delivery Agent Utility: 3-(Allyloxy)benzoic Acid vs. Alkyloxy Analog Patent Inclusion
Patent CA2680737C specifically claims allyloxy and alkyloxy benzoic acid compounds as delivery agents for active pharmaceutical ingredients, with 3-(allyloxy)benzoic acid structurally encompassed within the claimed genus. The patent demonstrates that this class of compounds enhances the oral delivery of insulin and other macromolecules that otherwise exhibit negligible oral bioavailability [1]. The invention establishes a functional distinction: the allyloxy substituent provides a reactive terminal alkene capable of participating in further conjugation or polymerization, whereas saturated alkyloxy analogs (e.g., methoxy, ethoxy) lack this orthogonal reactivity handle while maintaining similar delivery agent functionality [1].
| Evidence Dimension | Patent-included compound class for pharmaceutical delivery applications |
|---|---|
| Target Compound Data | 3-(allyloxy)benzoic acid — structurally encompassed within the claimed genus of allyloxy benzoic acid delivery agents |
| Comparator Or Baseline | Alkyloxy benzoic acids (e.g., methoxybenzoic acid, ethoxybenzoic acid) — included in same patent genus but lack the terminal alkene functionality |
| Quantified Difference | Allyloxy substituent provides an additional reactive site (terminal C=C bond) for orthogonal conjugation or post-functionalization; alkyloxy analogs lack this orthogonal reactivity |
| Conditions | Patent CA2680737C; pharmaceutical composition and method claims for oral delivery of active agents including insulin |
Why This Matters
Procurement for drug delivery research should prioritize this compound over saturated alkoxy analogs when downstream conjugation via the allyl group is required.
- [1] Emisphere Technologies, Inc. Allyloxy and alkyloxy benzoic acid delivery agents. Canadian Patent CA2680737C, filed March 21, 2008, and issued. Classification: A61K31/192; A61P5/50. View Source
